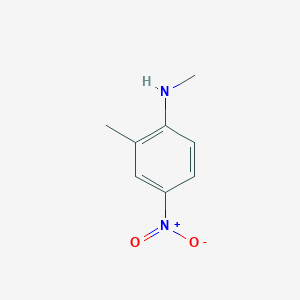

N,2-Dimethyl-4-nitroaniline

Descripción general

Descripción

N,2-Dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H10N2O2. It is a derivative of aniline, where the amino group is substituted with two methyl groups and a nitro group at the para position. This compound is known for its yellow crystalline appearance and is used in various industrial applications, including as an intermediate in the synthesis of dyes and pigments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,2-Dimethyl-4-nitroaniline can be synthesized through several methods. One common method involves the nitration of N,N-dimethylaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at a controlled temperature to prevent over-nitration and to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous flow process where N,N-dimethylaniline is reacted with nitric acid in the presence of a catalyst. This method allows for efficient production and easy scalability .

Análisis De Reacciones Químicas

Types of Reactions: N,2-Dimethyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Electrophilic reagents such as halogens or sulfonic acids.

Major Products:

Reduction: N,2-Dimethyl-4-phenylenediamine.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Nonlinear Optical Applications

Nonlinear Optical Materials

DMNA serves as a significant component in the development of nonlinear optical (NLO) materials. Research indicates that DMNA can be utilized as a model compound for studying the structure and properties of NLO organic materials. Specifically, studies have shown that chromophores containing multiple DMNA units exhibit enhanced static first hyperpolarizabilities, which are crucial for applications in optical devices such as frequency converters and optical switches .

Case Study: Chromophore Design

A theoretical study demonstrated that chromophores with three parallel non-conjugated DMNA units achieved a static first hyperpolarizability 1.8 times greater than that of a single DMNA unit. This finding suggests that optimizing the arrangement of DMNA within chromophores can significantly enhance their optical properties, making them suitable for advanced photonic applications .

Piezoelectric Applications

Piezoelectric Properties

Recent advancements have highlighted the piezoelectric capabilities of DMNA when incorporated into polymer matrices. For instance, electrospun poly-l-lactic acid (PLLA) fibers embedded with DMNA nanocrystals exhibited remarkable piezoelectric output voltage and mechanical properties. The hybrid system demonstrated superplasticity and superelasticity, which are rare in organic materials but essential for applications in mechanical actuators and bioelectronics .

Table: Properties of DMNA-Embedded PLLA Fibers

| Property | Value |

|---|---|

| Piezoelectric Output Voltage | High |

| Young's Modulus | 55 MPa |

| Tensile Strength | 2.8 MPa |

| Fluorescence Lifetime | 147 ns |

This table summarizes key properties of PLLA fibers containing DMNA, illustrating their potential for energy harvesting and sensor applications.

Synthesis and Intermediate Applications

Organic Synthesis Intermediate

DMNA is widely recognized as an aromatic intermediate in organic synthesis. It plays a crucial role in the production of various dyes and pharmaceuticals due to its ability to undergo electrophilic substitution reactions. Its derivatives are often used to create compounds with specific functional groups necessary for further chemical transformations .

Mecanismo De Acción

The mechanism of action of N,2-Dimethyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparación Con Compuestos Similares

2-Nitroaniline: Similar structure but with a nitro group at the ortho position.

3-Nitroaniline: Nitro group at the meta position.

4-Nitroaniline: Nitro group at the para position without methyl substitution.

Uniqueness: N,2-Dimethyl-4-nitroaniline is unique due to the presence of both methyl and nitro groups, which confer distinct chemical and physical properties. Its ability to undergo specific reactions and its applications in various fields make it a valuable compound in both research and industry .

Actividad Biológica

N,2-Dimethyl-4-nitroaniline (CAS Number: 100-23-2) is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its properties, biological effects, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- Physical State : Solid (light yellow to brown powder)

- Melting Point : 162°C to 165°C

- Purity : >98% (GC) .

Toxicological Profile

This compound exhibits harmful effects upon exposure. It is classified under several hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust and using protective equipment when handling the compound .

Antimicrobial Activity

Research has demonstrated that nitroaniline derivatives possess antimicrobial properties. A study indicated that this compound showed activity against various bacterial strains, suggesting potential applications in developing antibacterial agents .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Results indicated that exposure led to significant cell death at higher concentrations, which raises concerns regarding its safety for human health and environmental impact .

Case Studies

-

Study on Antibacterial Properties :

- Objective : To evaluate the antibacterial efficacy of this compound.

- Methodology : Various concentrations were tested against Gram-positive and Gram-negative bacteria.

- Results : The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

- : this compound may be a candidate for further development as an antibacterial agent .

-

Cytotoxicity Assessment :

- Objective : To investigate the cytotoxic effects of this compound on human cell lines.

- Methodology : MTT assays were performed to determine cell viability after exposure to varying concentrations of the compound.

- Results : Significant reductions in cell viability were observed at concentrations above 50 µM.

- : The compound demonstrates cytotoxic effects that warrant caution in its use .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Propiedades

IUPAC Name |

N,2-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYYBTRBCMPYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146455 | |

| Record name | N,2-dimethyl-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10439-77-7 | |

| Record name | N,2-dimethyl-4-nitrobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010439777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,2-dimethyl-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-4-nitro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.